Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
CAS No.: 79427-93-3
Cat. No.: VC16012441
Molecular Formula: C9H9NaO5
Molecular Weight: 220.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79427-93-3 |
|---|---|
| Molecular Formula | C9H9NaO5 |
| Molecular Weight | 220.15 g/mol |
| IUPAC Name | sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | ZJANQYKWENCPTE-UHFFFAOYSA-M |
| Canonical SMILES | COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate. Common synonyms include:
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Sodium 4-hydroxy-3-methoxyphenylglycolate
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Sodium vanillylacetate
Synthesis and Production
Synthetic Routes
The primary synthesis method involves neutralization of 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid with sodium hydroxide in an aqueous medium:
Key steps include:
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Acid Dissolution: The parent acid is dissolved in deionized water.
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Neutralization: Sodium hydroxide is added dropwise under controlled pH (7.0–8.5) to avoid over-alkalization.
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Crystallization: The solution is cooled to precipitate the sodium salt.
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Purification: Recrystallization from ethanol-water mixtures removes impurities.
Industrial-Scale Production
Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems regulate temperature (25–30°C) and stoichiometry, minimizing side reactions such as saponification of the methoxy group.
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 79427-93-3 |
| Molecular Weight | 220.155 g/mol |
| Solubility in Water | >100 mg/mL (25°C) |
| pH (1% Solution) | 7.5–8.5 |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound’s high water solubility stems from its ionic nature and hydrophilic functional groups. Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions, with optimal storage at 4°C in airtight containers.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3250 cm (O-H stretch), 1600 cm (aromatic C=C), and 1400 cm (COO asymmetric stretch).
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NMR (DO): signals at δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH), and δ 4.2 (CH(OH)COO).
Reactivity and Functional Transformations
Key Chemical Reactions
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Esterification:
Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters: -
Oxidation:
The hydroxyl group undergoes oxidation with agents like KMnO to yield quinone derivatives. -
Complexation:
Chelates transition metals (e.g., Fe) via phenolic and carboxylate groups, forming stable complexes.
Stability Considerations
Light exposure accelerates degradation, necessitating amber glass storage. Thermal analysis (TGA) shows decomposition above 150°C, releasing CO and HO.
Applications in Scientific Research
Antioxidant Activity
The compound’s phenolic structure enables radical scavenging, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays:
| Assay | IC (µM) |
|---|---|
| DPPH Radical Scavenging | 45.2 ± 2.1 |
Mechanistically, the hydroxyl group donates hydrogen atoms to neutralize free radicals, while the methoxy group stabilizes the resulting phenoxyl radical.
Industrial Uses
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Food Preservation: Extends shelf life of oils by inhibiting lipid peroxidation.
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Cosmetics: Incorporated into anti-aging creams for its antioxidant effects.
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and scalability issues in synthesis. Future research should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies in animal models.
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Nanoparticle Formulations: Enhancing bioavailability via encapsulation.
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Structure-Activity Relationships: Modifying substituents to optimize bioactivity.
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